2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-11-6-7-12(2)13(9-11)14-10-17-8-4-3-5-15(17)16-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOKXOPCNWJICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CN3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501258980 | |
| Record name | 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501258980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881040-60-4 | |
| Record name | 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881040-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501258980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with an aromatic aldehyde under acidic conditions, followed by cyclization . Another approach involves the use of multicomponent reactions, condensation reactions, and intramolecular cyclizations .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
C3-H Nitrosation Reactions
2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine undergoes regioselective nitrosation at the C3 position under metal-free conditions. This reaction employs NaNO₂ and K₂S₂O₈ in acetonitrile/water (1:1) at room temperature (Table 1) . The electron-donating methyl groups on the phenyl ring enhance reactivity compared to electron-withdrawing substituents, though steric hindrance from the 2,5-dimethyl configuration slightly reduces yields compared to para-substituted analogs .
Table 1: Nitrosation of this compound
| Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2-(2,5-dimethylphenyl)IP* | NaNO₂, K₂S₂O₈, MeCN/H₂O | 78 | |
| 2-(4-methylphenyl)IP | NaNO₂, K₂S₂O₈, MeCN/H₂O | 85 |
*IP = imidazo[1,2-a]pyridine
Three-Component Aza-Friedel–Crafts Alkylation
The C3 position participates in Lewis acid-catalyzed alkylation via a three-component reaction with aldehydes and amines. Y(OTf)₃ (20 mol%) in toluene at 110°C facilitates the formation of C3-alkylated derivatives (Table 2) . The dimethylphenyl group mildly stabilizes the iminium ion intermediate, enabling moderate yields despite steric bulk .
Table 2: Alkylation of this compound
| Aldehyde | Amine | Product Yield (%) | Reference |
|---|---|---|---|
| Benzaldehyde | Morpholine | 72 | |
| p-Tolualdehyde | Piperidine | 68 |
Cycloaddition with Maleic Anhydride
Reactions with maleic anhydride proceed via zwitterionic intermediates, forming fused bicyclic products. The 2,5-dimethylphenyl substituent directs reactivity by sterically hindering alternative pathways (e.g., 1,5-alkyl shifts), favoring 1,3-H shifts (Table 3) .
Table 3: Cycloaddition Outcomes
| Reactant | Product Structure | Yield (%) | Reference |
|---|---|---|---|
| 2-(2,5-dimethylphenyl)IP | Fused bicyclic zwitterion | 63 |
Iodine-Catalyzed Cyclization
Iodine mediates the condensation of 2,5-dimethylphenyl-substituted α-bromoketones with 2-aminopyridines, achieving 75–88% yields under aqueous conditions .
Mechanistic Insights
-
Nitrosation : K₂S₂O₈ generates sulfate radicals, activating the C3-H bond for nitrosyl radical coupling .
-
Alkylation : Y(OTf)₃ stabilizes the iminium ion intermediate, enabling nucleophilic attack at C3 .
-
Cycloaddition : Maleic anhydride forms a 1,4-dipole with the imidazo ring, followed by regioselective H-shifts influenced by steric effects .
Functional Group Tolerance
The dimethylphenyl group exhibits compatibility with:
-
Halogenation : Electrophilic bromination at C3 proceeds in 65% yield using NBS .
-
Oxidation : TBHP-mediated oxidation forms imidazo[1,2-a]pyridine N-oxides (58% yield) .
Comparative Reactivity
Electron-donating methyl groups enhance C3 reactivity but reduce yields in sterically demanding reactions (e.g., nitrosation: 78% vs. 93% for unsubstituted analogs) .
Scientific Research Applications
2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Structural Comparisons
- Substituent effects : Derivatives with electron-donating groups (e.g., methoxy or methyl) on aryl rings exhibit enhanced stability and reactivity in cross-coupling reactions compared to unsubstituted analogs .
- Functionalization at the 3-position : Compounds like 9a–d (azide-functionalized) are synthesized via multicomponent reactions, highlighting the scaffold’s adaptability for introducing pharmacophores .
Reactivity in Chemical Transformations
Electrooxidative C–H Amination
2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine derivatives demonstrate superior reactivity in electrooxidative C–H/N–H cross-coupling compared to other heterocycles:
Selenaheterocycle Formation
2-(2-Iodophenyl)imidazo[1,2-a]pyridine derivatives undergo Se–I exchange with elemental selenium to form benzo[b]selenophene-fused analogs, a pathway less explored for dimethylphenyl variants .
Anticholinesterase Activity
Substituent position critically impacts activity:
- Methyl at R4 : Compound 2h (IC₅₀ = 79 µM) shows the highest AChE inhibition, whereas R2-substituted analogs (e.g., 2g , IC₅₀ = 288 µM) are less active .
- Biphenyl vs. phenyl side chains : Biphenyl derivatives (e.g., 2f–i ) exhibit moderate AChE inhibition, while phenyl-substituted analogs (2j–o ) are inactive .
Table 2: Anticholinesterase Activity of Selected Derivatives
| Compound | Substituent Position | IC₅₀ (µM) |
|---|---|---|
| 2h | R4-methyl | 79 |
| 2f | Unsubstituted core | 208 |
| 2c | R3-methyl | 270 |
Cytoprotective and Antiulcer Properties
3-Substituted imidazo[1,2-a]pyridines with thiadiazole moieties (e.g., 19c ) show cytoprotective effects comparable to SCH-28080, though 2-(2,5-dimethylphenyl) variants are underexplored in this context .
Biological Activity
2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The unique structure of this compound contributes to its reactivity and biological activity. The imidazo[1,2-a]pyridine scaffold is characterized by a fused bicyclic structure that enhances its interaction with biological targets.
Biological Activities
The compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that imidazo[1,2-a]pyridine derivatives possess significant antibacterial and antifungal properties. For instance, compounds in this class have been evaluated for their effectiveness against various bacterial strains and fungi, demonstrating promising results in vitro .
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. In particular, it has shown activity against breast cancer cell lines (e.g., MDA-MB-231), suggesting potential as an anticancer agent due to its selective toxicity towards cancer cells compared to normal cells .
- Antiparasitic Activity : The compound has been investigated for its efficacy against parasites such as Leishmania donovani and Trypanosoma cruzi. Virtual screening and optimization studies have identified it as a hit compound with notable antiparasitic effects .
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate various signaling pathways and enzymatic activities:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes. For example, certain derivatives have been identified as cyclin-dependent kinase (CDK) inhibitors, which are crucial in regulating the cell cycle .
- Receptor Modulation : Some studies suggest that imidazo[1,2-a]pyridines can act as agonists or antagonists at GABA receptors, influencing neurotransmission and providing potential anxiolytic effects similar to existing medications like zolpidem .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that modifications to the imidazo and phenyl rings significantly affect its biological activity. Substituents on the aromatic ring can enhance potency against specific targets while minimizing cytotoxicity to non-cancerous cells.
| Modification | Effect on Activity | Reference |
|---|---|---|
| 2-Methyl | Increased anticancer potency | |
| 5-Dimethyl | Enhanced selectivity for cancer | |
| Additional alkyl groups | Improved antimicrobial efficacy |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anticancer Study : A study demonstrated that this compound inhibited the growth of MDA-MB-231 cells with an IC50 value significantly lower than that for non-cancerous MCF10A cells, indicating a favorable therapeutic window for targeting breast cancer .
- Antiparasitic Efficacy : In a collaborative research effort involving virtual screening of chemical libraries, derivatives of imidazo[1,2-a]pyridine were optimized for enhanced activity against Leishmania donovani, leading to the identification of compounds with improved selectivity indices compared to existing treatments .
- Antibacterial Activity : Research evaluating various substituted imidazo[1,2-a]pyridines found that specific modifications led to compounds exhibiting potent antibacterial properties against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .
Q & A
Q. What are the common synthetic routes for synthesizing imidazo[1,2-a]pyridine derivatives, such as 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine?
Imidazo[1,2-a]pyridine derivatives are typically synthesized via multicomponent reactions (MCRs) or condensation strategies. For example:
- Pseudo three-component reactions using dialdehydes (e.g., o-phthalaldehyde) and active methylene compounds like 2-(1H-benzo[d]imidazol-2-yl)acetonitrile yield benzoimidazopyridines in a one-pot process, characterized by NMR, FT-IR, and HRMS .
- MCRs involving 2-aminopyridine, aldehydes, and isonitriles under catalyst-free aqueous conditions produce 3-aminoimidazopyridines efficiently, aligning with green chemistry principles .
- Condensation reactions with heteromethylenemalononitriles or bis-arylidenemalononitriles enable the formation of fused imidazodipyridines, though selectivity depends on reaction conditions and precursors .
Q. Which spectroscopic and analytical methods are critical for characterizing imidazo[1,2-a]pyridine derivatives?
Key techniques include:
- NMR spectroscopy to confirm substituent positions and regioselectivity, particularly for distinguishing C-3 vs. C-2 functionalization .
- Single-crystal X-ray diffraction (XRD) to analyze intermolecular interactions (e.g., π-π stacking, C–H⋯N bonds) and crystal packing, which influence physicochemical properties .
- High-resolution mass spectrometry (HRMS) and FT-IR for validating molecular formulas and functional groups .
Q. What structural features of imidazo[1,2-a]pyridine derivatives correlate with biological activity?
- Substituent position : C-3 functionalization (e.g., acetylation, Mannich bases) enhances binding to biological targets like GABA receptors or COX-2 .
- Electron-withdrawing groups (e.g., trifluoromethyl, nitro) improve metabolic stability and receptor affinity .
- Hydrogen-bonding motifs and π-stacking interactions, critical for ligand-receptor binding, are influenced by N-atom positioning in the heterocyclic core .
Advanced Research Questions
Q. How can computational chemistry optimize the design of imidazo[1,2-a]pyridine-based therapeutics?
- Density functional theory (DFT) studies predict reaction pathways, such as Michael addition or radical-mediated functionalization, to guide synthetic optimization .
- Molecular docking (e.g., with GABA receptors or COX-2) identifies key binding interactions. For example, morpholine-substituted C-3 derivatives show high COX-2 selectivity (IC50 = 0.07 μM) due to hydrogen bonding with Arg120 and Tyr355 .
- Reaction coordinate diagrams validate catalytic mechanisms, such as AlCl3-mediated Friedel-Crafts acylation at C-3 .
Q. What strategies resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?
- Meta-analysis of in vitro/in vivo data : For instance, anti-inflammatory activity in murine models may not translate directly to human cells due to metabolic differences .
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing phenylamino groups with sulfonamides) clarifies activity trends .
- Dose-response profiling : Discrepancies in antimicrobial efficacy often arise from variations in bacterial strain susceptibility .
Q. How do reaction conditions influence selectivity in radical-mediated functionalization?
- Transition metal catalysis (e.g., Cu, Fe) enables regioselective C–H bond activation at C-3 or C-8 positions, depending on ligand design .
- Photocatalysis under visible light promotes radical generation (e.g., aryl or alkyl radicals) for cross-dehydrogenative coupling, avoiding over-oxidation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor radical stability, while protic solvents (e.g., EtOH) may quench reactive intermediates .
Q. What advanced techniques enable late-stage diversification of imidazo[1,2-a]pyridine scaffolds?
- Copper-catalyzed tandem cyclization with selenium yields benzo[b]selenophene-fused derivatives, expanding π-conjugation for optoelectronic applications .
- Suzuki-Miyaura cross-coupling introduces aryl/heteroaryl groups at C-6 or C-8, leveraging bromo/iodo substituents .
- Post-functionalization via Click chemistry (e.g., azide-alkyne cycloaddition) adds biocompatible tags for molecular imaging .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
